N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiadiazole core substituted with a methyl group at the 5-position, linked via an acetamide bridge to a thiazolo[3,2-a]pyrimidinone moiety. This structure combines two biologically active heterocycles: 1,3,4-thiadiazole (known for antimicrobial and antitumor properties) and thiazolo-pyrimidine (associated with anti-inflammatory and kinase inhibition activities).
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S2/c1-6-14-15-10(20-6)13-8(17)4-7-5-19-11-12-3-2-9(18)16(7)11/h2-3,7H,4-5H2,1H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMXRSUWAMDOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2CSC3=NC=CC(=O)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and thiazolo[3,2-a]pyrimidinone cores. These cores are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:
Condensation reactions: Involving the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Cyclization reactions: Forming the thiadiazole and thiazolo[3,2-a]pyrimidinone rings through intramolecular cyclization processes.
Amidation reactions: To introduce the acetamide group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Converting the thiazole ring to its oxidized form.
Reduction: Reducing functional groups within the molecule.
Substitution reactions: Replacing specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of sulfones or sulfoxides.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted analogs.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| N-(5-methyl...) | S. aureus | 8 µg/mL |
Anticancer Properties
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and others. The compound's ability to induce apoptosis in cancer cells is a focal point of ongoing research .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HeLa | 12 | DNA damage response |
Case Study 1: Antimicrobial Efficacy
In a study published in the Turkish Journal of Chemistry, a series of thiadiazole derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of related compounds showed promising results against multiple human cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer agents through further chemical modifications .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interaction with enzymes or receptors involved in cellular processes.
Pathways: Involvement in signaling pathways such as STAT3, which is crucial in cancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
*Molecular weights calculated from molecular formulas.
Key Observations:
Substituent Effects: The 5-methyl group on the target compound’s thiadiazole ring may enhance solubility compared to bulkier 5-isobutyl () or aromatic 5-phenyl () substituents. Smaller substituents often improve bioavailability in pharmaceuticals.
Functional Group Diversity: The acetamide bridge is common across all compounds, suggesting shared synthetic pathways. However, the secondary heterocycles dictate divergent reactivities. For example, the pyridazinyl group in ’s compound may facilitate π-π stacking in crystal structures, whereas the thiazolo-pyrimidinone in the target compound could promote hydrogen bonding .
Tribological Relevance (Inferred from –5)
While the target compound’s application is unspecified, thiadiazole derivatives are well-documented in lubricant additives:
- Monomeric thiadiazoles (e.g., simple thiadiazole-acetamides) exhibit anti-wear properties but lack extreme pressure (EP) performance .
- Dimeric/polymeric thiadiazoles show superior EP properties due to enhanced thermal stability and film-forming capacity .
The target compound’s monomeric structure suggests it may prioritize anti-wear over EP performance. In contrast, dimeric analogs (e.g., those in ) could form protective tribofilms via sulfur-nitrogen synergism.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 302.35 g/mol. The structure features a thiadiazole ring and a thiazolopyrimidine moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Streptococcus pyogenes with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It was tested against several cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results showed that it possesses potent antiproliferative activity with IC50 values in the nanomolar range. Notably, certain derivatives demonstrated enhanced activity by targeting specific pathways such as PI3K and mTORC1 .
Anti-inflammatory and Antioxidant Effects
In addition to antimicrobial and anticancer activities, thiazolopyrimidine derivatives have been reported to exhibit anti-inflammatory and antioxidant effects. These properties are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of thiazolopyrimidine derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications in the thiadiazole structure significantly enhanced antimicrobial potency .
- Anticancer Mechanism : In a study involving human glioblastoma cells (U87 MG), the compound was shown to induce apoptosis through caspase activation pathways. This suggests that this compound may serve as a lead compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
